molecular formula C20H14N4O3S2 B12186390 N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

Cat. No.: B12186390
M. Wt: 422.5 g/mol
InChI Key: NZYBJLZIZHILDS-YBEGLDIGSA-N
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Description

N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a quinoline moiety, a thiazolidinone ring, and a pyridine carboxamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the thiazolidinone ring through cyclization reactions. The final step involves the condensation of the intermediate with pyridine-3-carboxamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce thiazolidine derivatives.

Scientific Research Applications

N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C20H14N4O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14N4O3S2/c1-27-15-6-2-4-12-7-8-14(22-17(12)15)10-16-19(26)24(20(28)29-16)23-18(25)13-5-3-9-21-11-13/h2-11H,1H3,(H,23,25)/b16-10-

InChI Key

NZYBJLZIZHILDS-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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